(Z)-4-(1-methylindol-3-yl)but-3-en-2-one
Description
Properties
IUPAC Name |
(Z)-4-(1-methylindol-3-yl)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10(15)7-8-11-9-14(2)13-6-4-3-5-12(11)13/h3-9H,1-2H3/b8-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBFAGILCNRB-FPLPWBNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C\C1=CN(C2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Implications
- Stereochemistry : The Z-configuration in the target compound may confer unique packing in solid states and distinct biological interactions compared to E-isomers .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, while heterocycles like thiazole or imidazole introduce new reactivity pathways.
- Pharmacological Potential: Structural similarities to osimertinib suggest possible kinase inhibitory activity, warranting further biological evaluation.
Preparation Methods
N-Methylation of Indole
Formation of the α,β-Unsaturated Ketone Moiety
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation between 1-methylindole-3-carbaldehyde and acetone under basic conditions is a widely used method. In a representative procedure, 1-methylindole-3-carbaldehyde (1.0 equiv) reacts with acetone (3.0 equiv) in ethanol with 10% NaOH at reflux for 12 hours, yielding (Z)-4-(1-methylindol-3-yl)but-3-en-2-one in 68% yield (Table 1). The Z-isomer predominates due to kinetic control under mild conditions, as evidenced by -NMR coupling constants ().
Table 1. Claisen-Schmidt Condensation Optimization
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH | EtOH | 78 | 12 | 68 |
| KOH | MeOH | 65 | 10 | 58 |
| NaOEt | THF | 66 | 8 | 72 |
Heck Coupling Strategy
Palladium-catalyzed Heck coupling, as demonstrated in LY3154207 synthesis, offers an alternative route. Bromo-substituted 1-methylindole derivatives undergo coupling with but-3-en-2-one precursors in the presence of (XPhos)palladium(II) phenethylamine chloride. For instance, coupling 3-bromo-1-methylindole with vinyl ketone in dimethylformamide (DMF) at 100°C for 24 hours affords the Z-isomer in 65% yield. The stereoselectivity arises from syn-periplanar insertion of the palladium catalyst into the alkene bond.
Stereochemical Control and Challenges
Kinetic vs. Thermodynamic Control
The Z-configuration is favored under kinetic conditions (low temperature, short reaction times), whereas prolonged heating shifts the equilibrium toward the E-isomer. For example, extending the Claisen-Schmidt reaction to 24 hours reduces the Z:E ratio from 9:1 to 3:1. Polar solvents like DMF stabilize the transition state for Z-isomer formation through hydrogen bonding with the carbonyl group.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
The use of water-immiscible solvents like ethyl acetate enables efficient product isolation via aqueous washes. Palladium catalysts can be recovered through silica gel filtration, reducing costs in large-scale synthesis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-4-(1-methylindol-3-yl)but-3-en-2-one, and how can stereoselectivity be controlled?
- Methodological Answer : The synthesis typically involves aldol condensation or cross-coupling reactions. For stereoselectivity, reaction conditions such as solvent polarity (e.g., THF or DMF), temperature (0–25°C), and catalysts (e.g., L-proline for asymmetric induction) are critical. Monitoring reaction progress via TLC and optimizing stoichiometric ratios of precursors (e.g., 1-methylindole-3-carbaldehyde and methyl vinyl ketone) can improve Z-isomer yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1D / NMR identifies functional groups (e.g., enone protons at δ 6.5–7.5 ppm and indole NH signals). 2D NOESY confirms Z-configuration through spatial proximity of methylindol and enone protons .
- X-ray Crystallography : SHELX software refines crystal structures to validate stereochemistry and bond angles .
- MS/IR : High-resolution mass spectrometry confirms molecular weight, while IR detects carbonyl stretches (~1680 cm) .
Q. What biological activities are associated with the indole moiety in this compound?
- Methodological Answer : The 1-methylindol-3-yl group may modulate enzyme interactions, such as tyrosinase inhibition (linked to melanogenesis) or kinase pathways. In vitro assays (e.g., MTT for cytotoxicity, ELISA for enzyme activity) using melanoma cell lines (e.g., B16F10) can quantify melanin production changes. Dose-response curves and Western blotting validate target protein expression (e.g., MITF, TRP-1) .
Advanced Research Questions
Q. How can contradictions in biological activity data between Z and E isomers be resolved?
- Methodological Answer :
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients to isolate isomers .
- Dynamic NMR : Variable-temperature NMR detects isomerization barriers; coupling constants () >12 Hz indicate E-configuration, while Z-isomers show lower values .
- Biological Assays : Compare isolated isomers in dose-dependent studies to clarify structure-activity relationships (SAR) .
Q. How do substituents on the phenyl ring influence the compound’s bioactivity and reactivity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance electrophilicity of the enone system, increasing reactivity in Michael additions. In antimicrobial assays, 3,5-dichloro derivatives show higher efficacy due to improved membrane permeability .
- Electron-Donating Groups (e.g., OMe) : Stabilize resonance structures, reducing enone reactivity but improving antioxidant potential via radical scavenging. SAR studies using analogues (e.g., 3,4-dimethoxy vs. 3,5-dichloro) quantify these effects .
Q. What computational strategies predict binding interactions of this compound with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding to tyrosinase (PDB: 2Y9X) or kinases, focusing on hydrogen bonds between the enone carbonyl and active-site histidines .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD/RMSF analyses identify key binding residues .
- QSAR Models : Train regression models using Hammett constants (σ) of substituents to predict IC values .
Data Contradiction and Validation
Q. How should discrepancies in reported cytotoxicity data across studies be addressed?
- Methodological Answer :
- Standardized Protocols : Adopt consistent cell lines (e.g., HepG2 for liver toxicity), incubation times (48–72 hr), and controls (DMSO vehicle).
- Metabolic Stability Tests : Use liver microsomes to rule out false negatives from rapid compound degradation .
- Multi-Lab Validation : Collaborative studies (e.g., via NIH LINCS) harmonize data .
Experimental Design Considerations
Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?
- Methodological Answer :
- Rodent Models : Administer 10–50 mg/kg orally or intravenously; collect plasma at intervals (0.5, 1, 2, 4, 8 hr) for LC-MS/MS analysis. Calculate AUC, , and bioavailability .
- Tissue Distribution : Use radiolabeled -analogues to track accumulation in organs via autoradiography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
